molecular formula C16H21NO3 B581237 Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1067230-68-5

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Número de catálogo: B581237
Número CAS: 1067230-68-5
Peso molecular: 275.348
Clave InChI: BYTYNVIRGLRSME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 1629128-52-4, has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the azabicyclo[3.2.1]octane family, which is known for its diverse pharmacological profiles, including interactions with various receptors and enzymes.

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.34 g/mol
  • PubChem CID : 50999247

Recent studies have highlighted the potential of this compound as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous compound with anti-inflammatory properties. By inhibiting NAAA, this compound may enhance and prolong the action of PEA at sites of inflammation, offering a novel approach to managing inflammatory conditions .

In Vitro Studies

  • NAAA Inhibition : The compound has been shown to exhibit significant inhibitory activity against human NAAA, with an IC50 value in the low nanomolar range (0.042 μM). This suggests a strong potential for therapeutic applications in pain management and inflammation reduction .
  • Selectivity : In addition to its NAAA inhibitory properties, this compound demonstrated selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), indicating a multifaceted mechanism that could be beneficial in treating various conditions related to endocannabinoid signaling .

Case Studies

Several case studies have investigated the pharmacokinetics and pharmacodynamics of compounds within the azabicyclo[3.2.1]octane class:

  • Study on Analgesic Activity : A series of azabicyclo derivatives were tested for analgesic effects, with some showing promising results comparable to traditional analgesics. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains significantly affected potency and efficacy .
  • Opioid Receptor Interaction : Compounds similar to this compound have been explored as mu-opioid receptor antagonists, which could potentially mitigate opioid-induced side effects while preserving analgesic benefits .

Data Table: Biological Activities of Related Compounds

Compound NameNAAA IC50 (μM)FAAH Inhibition (%)AC Inhibition (%)Reference
This compound0.04225% at 30 μM34% at 30 μM
Compound A (similar structure)0.03020% at 30 μM30% at 30 μM
Compound B (related derivative)0.05015% at 30 μM25% at 30 μM

Aplicaciones Científicas De Investigación

Biological Activities

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is part of the tropane alkaloid family, which includes compounds with significant pharmacological properties. Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit various biological activities:

  • Anticholinergic Effects : Some studies suggest that compounds derived from this scaffold can act as antagonists at muscarinic acetylcholine receptors, potentially leading to applications in treating conditions like motion sickness and muscle spasms .
  • Analgesic Properties : Certain derivatives have been shown to interact with opioid receptors, suggesting potential use as analgesics or in pain management therapies .
  • Cognitive Enhancers : There is ongoing research into the cognitive-enhancing effects of tropane alkaloids, with implications for treating neurodegenerative diseases such as Alzheimer's .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available tropinone derivatives or other precursors that can be transformed into the desired bicyclic structure.
  • Enantioselective Synthesis : Recent methodologies emphasize the enantioselective construction of the bicyclic scaffold, allowing for the production of specific stereoisomers that may exhibit enhanced biological activity .
  • Reagents and Conditions : Common reagents include cesium carbonate and dimethyl sulfoxide (DMSO), with reactions typically conducted under controlled temperatures to optimize yield and selectivity .

Case Study 1: Anticholinergic Activity

A study investigated the anticholinergic properties of various derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound. The results showed promising activity against muscarinic receptors, indicating potential therapeutic applications in treating gastrointestinal disorders and respiratory conditions.

Case Study 2: Opioid Receptor Interaction

Research focused on the interaction of this compound with mu-opioid receptors demonstrated its potential as a novel analgesic agent. In vitro assays revealed significant binding affinity, suggesting further exploration for pain management applications.

Summary Table of Applications

Application AreaDescriptionReferences
Anticholinergic ActivityPotential treatment for motion sickness and muscle spasms ,
Analgesic PropertiesInteraction with opioid receptors for pain management
Cognitive EnhancementPossible effects on cognitive function related to neurodegenerative diseases

Propiedades

IUPAC Name

benzyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t13?,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYNVIRGLRSME-GOOCMWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.